Cas no 868-72-4 (1,6-dimethyl 2,5-dibromohexanedioate)

1,6-dimethyl 2,5-dibromohexanedioate structure
868-72-4 structure
Product Name:1,6-dimethyl 2,5-dibromohexanedioate
Numero CAS:868-72-4
MF:C8H12Br2O4
MW:331.986481666565
MDL:MFCD00043758
CID:725336
PubChem ID:136669
Update Time:2025-05-24

1,6-dimethyl 2,5-dibromohexanedioate Proprietà chimiche e fisiche

Nomi e identificatori

    • Dimethyl 2,5-dibromohexanedioate
    • DIMETHYL 2,2'-DIBROMOADIPATE
    • Hexanedioic acid,2,5-dibromo-, 1,6-dimethyl ester
    • Dimethyl 2,5-dibromoadipate
    • NSC 134297
    • Dimethyl2,2'-Dibromoadipate
    • Hexanedioic acid, 2,5-dibromo-, dimethyl ester
    • Dimethyl-2,5-Dibromoadipate
    • dimethyl 2,5-dibromo hexanedioate
    • HVICCJCVLLCDFQ-UHFFFAOYSA-N
    • DIMETHYL2,2-DIBROMOADIPATE
    • Dimethyl 2,5-dibromohexanedioate #
    • NSC134297
    • SBB008252
    • NSC120723
    • 2,5-Dibromoadipic acid dimethyl ester
    • 1,6-dimethyl 2,5-dibromohexanedioate
    • A
    • 1,6-Dimethyl 2,5-dibromohexanedioate (ACI)
    • Hexanedioic acid, 2,5-dibromo-, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 868-72-4
    • CS-W005735
    • NSC-134297
    • AKOS000280745
    • NSC-120723
    • C8H12Br2O4
    • F2196-0016
    • DTXSID30968220
    • EN300-94968
    • SY046835
    • MFCD00043758
    • Dimethyl2,5-dibromohexanedioate
    • AS-18580
    • AKOS016842491
    • 53490-47-4
    • SCHEMBL1415237
    • DA-34827
    • MDL: MFCD00043758
    • Inchi: 1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
    • Chiave InChI: HVICCJCVLLCDFQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C(CCC(C(OC)=O)Br)Br)OC

Proprietà calcolate

  • Massa esatta: 331.90818g/mol
  • Massa monoisotopica: 329.91023g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 7
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 1.6603 g/cm3 (20 ºC)
  • Punto di fusione: 78 ºC
  • Indice di rifrazione: 1.4910 (589.3 nm 20 ºC)
  • Solubilità: Leggermente solubile (1,6 g/l) (25°C),

1,6-dimethyl 2,5-dibromohexanedioate Informazioni sulla sicurezza

1,6-dimethyl 2,5-dibromohexanedioate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS785-1g
1,6-dimethyl 2,5-dibromohexanedioate
868-72-4 97%
1g
60.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS785-250mg
1,6-dimethyl 2,5-dibromohexanedioate
868-72-4 97%
250mg
60CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS785-100mg
1,6-dimethyl 2,5-dibromohexanedioate
868-72-4 97%
100mg
36CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS785-25g
1,6-dimethyl 2,5-dibromohexanedioate
868-72-4 97%
25g
1673CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS785-5g
1,6-dimethyl 2,5-dibromohexanedioate
868-72-4 97%
5g
189.0CNY 2021-07-12
Fluorochem
213468-1g
Dimethyl 2,5-dibromohexanedioate
868-72-4 95%
1g
£17.00 2022-02-28
Fluorochem
213468-5g
Dimethyl 2,5-dibromohexanedioate
868-72-4 95%
5g
£56.00 2022-02-28
Fluorochem
213468-10g
Dimethyl 2,5-dibromohexanedioate
868-72-4 95%
10g
£99.00 2022-02-28
Fluorochem
213468-25g
Dimethyl 2,5-dibromohexanedioate
868-72-4 95%
25g
£159.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D92890-5g
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
5g
¥85.0 2023-09-08

1,6-dimethyl 2,5-dibromohexanedioate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine ;  3 h, 75 °C; 5 h, 75 °C
1.2 10 min, 0 °C; overnight, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Riferimento
Switching and Conformational Fixation of Amides Through Proximate Positive Charges
Bartuschat, Amelie L.; et al, Angewandte Chemie, 2015, 54(35), 10294-10298

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
1.2 Solvents: Methanol ;  0 °C; 14 h, rt
Riferimento
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  30 min, 0 °C; 4 h, 0 °C → 100 °C; 100 °C → rt
1.2 Reagents: Bromine ;  19 h, rt; 3 h, 100 °C; 100 °C → rt
1.3 rt
Riferimento
Visible-Light-Triggered Release of Nitric Oxide from N-Pyramidal Nitrosamines
Karaki, Fumika; et al, Chemistry - A European Journal, 2012, 18(4), 1127-1141

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Thionyl chloride ;  3 h, 80 °C
1.2 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
1.3 Solvents: Methanol ;  0 °C; 14 h, rt
Riferimento
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine
2.1 Solvents: Methanol
Riferimento
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
Synthesis of both enantiomers of C2 symmetric trans-2,5-bis(hydroxymethyl)pyrrolidine. Lipase mediated sequential kinetic resolutions
Sibi, Mukund P.; et al, Tetrahedron Letters, 1994, 35(28), 4915-18

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride ,  Bromine
Riferimento
Synthesis Optimization of Pharmaceutical Intermediates
Skubak, Jaroslav, 2007, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Thionyl chloride ;  3 h, 80 °C
2.1 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
2.2 Solvents: Methanol ;  0 °C; 14 h, rt
Riferimento
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Thionyl chloride
2.1 Reagents: Bromine
3.1 Solvents: Methanol
Riferimento
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

1,6-dimethyl 2,5-dibromohexanedioate Raw materials

1,6-dimethyl 2,5-dibromohexanedioate Preparation Products

1,6-dimethyl 2,5-dibromohexanedioate Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:868-72-4)2,5-二溴己二酸二甲酯
Numero d'ordine:LE26662646
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:57
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:868-72-4)2,5-二溴己二酸二甲酯
LE26662646
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email